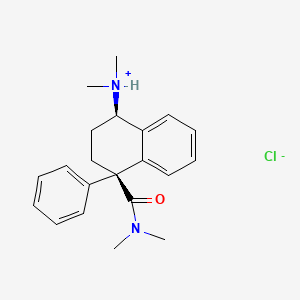
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be added using methylating agents such as methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and methyl groups contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a benzimidazole ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a chloro group but with a pyridine ring.
Uniqueness
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole is unique due to the combination of its functional groups and the benzimidazole ring. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propriétés
Numéro CAS |
89427-23-6 |
|---|---|
Formule moléculaire |
C9H5ClF3N3O2 |
Poids moléculaire |
279.60 g/mol |
Nom IUPAC |
6-chloro-5-methyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-3-4(10)2-5-6(7(3)16(17)18)15-8(14-5)9(11,12)13/h2H,1H3,(H,14,15) |
Clé InChI |
QRSPFIGONKAPND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=C(N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)




![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)



![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)


